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3-(Chloromethyl)-2,4,6-trimethylbenzoic acid

Photoinitiator Dental adhesive Solubility

Researchers requiring high-solubility bisacylphosphine oxide (BAPO) photoinitiators often face poor ethanol compatibility (~3% for commercial BAPO). This compound is the essential synthon for WBAPO, delivering ~50% ethanol solubility while matching BAPO's photochemical performance (λmax ~368 nm). Key highlights: • 62% isolated yield in etherification with 2-(allyloxy)ethanol • Purity 95-98% (HPLC) with batch QC documentation • White crystalline solid, mp 197.8-199.5 °C for facile recrystallization. Ideal for dental adhesive and OLED encapsulation R&D.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 52411-49-1
Cat. No. B1590522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
CAS52411-49-1
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1CCl)C)C(=O)O)C
InChIInChI=1S/C11H13ClO2/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4H,5H2,1-3H3,(H,13,14)
InChIKeyHCXGMDXQWGQHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid Identity & Profile


3-(Chloromethyl)-2,4,6-trimethylbenzoic acid (CAS 52411-49-1; molecular formula C₁₁H₁₃ClO₂; molecular weight 212.67 g/mol) is a polyalkylated aromatic carboxylic acid bearing a reactive chloromethyl substituent at the 3-position and three methyl groups at the 2,4,6-positions of the benzene ring . It is a white to off-white crystalline solid with a melting point of 197.8–199.5 °C and slight solubility in DMSO and methanol . The compound is primarily employed as a versatile chemical intermediate, most notably as the starting material for the synthesis of tailored bisacylphosphine oxide photoinitiators such as WBAPO [1], and as a monomer precursor in photocurable protective-layer compositions for encapsulated electronic devices [2].

Workflow Photoinitiator synthesis via etherification
Selection Reactive chloromethyl handle for nucleophilic substitution
Use Context Precursor to WBAPO and photocurable monomers
Format Crystalline solid with reported high-purity availability

Why Generic Analogs Cannot Replace This Compound


Closely related compounds—such as 2,4,6-trimethylbenzoic acid (the non-halogenated parent, mp ≈141–143 °C), 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid, or 3-bromo-2,4,6-trimethylbenzoic acid—differ critically in the nature, position, and leaving-group ability of the substituent at the 3-position. The chloromethyl group (–CH₂Cl) is an alkyl halide moiety that enables nucleophilic substitution (Sₙ2-type) and etherification reactions that are mechanistically inaccessible to the parent carboxylic acid or the hydroxymethyl analog [1]. The three methyl substituents further exert steric and electronic effects that modulate the reactivity of both the chloromethyl handle and the carboxylic acid group, distinguishing this scaffold from simpler chloromethylbenzoic acids such as 3-(chloromethyl)benzoic acid (CAS 31719-77-4) which lacks the trimethyl substitution pattern . Consequently, generic substitution risks loss of the specific reactivity node required for downstream synthetic routes—including the dichlorophosphine route to WBAPO photoinitiators and the acrylate-ester monomer pathway for photocurable encapsulants—where the exact architecture of the trimethyl-chloromethyl-benzoic acid core is essential [2][3].

Parent acid or hydroxymethyl analog: Lack the alkyl halide handle; etherification pathways may not transfer directly.
3-Bromo or non-methylated analogs: Aryl-halide or altered steric profile may shift reactivity away from the required Sₙ2 node.
Generic chloromethylbenzoic acids: Absence of the 2,4,6-trimethyl substitution pattern risks loss of downstream photoinitiator performance.

Differentiation Evidence vs. Closest Analogs


WBAPO Solubility Advantage Over Commercial BAPO

The bisacylphosphine oxide photoinitiator WBAPO, synthesized directly from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid as the essential starting material, demonstrates dramatically improved solubility in polar solvents compared to the commercially dominant bisacylphosphine oxide BAPO (Irgacure 819). In ethanol, WBAPO solubility is approximately 50% versus 3% for BAPO—a roughly 17-fold improvement. In acetone, WBAPO solubility exceeds 50% compared to 13% for BAPO—a roughly 4-fold improvement [1]. This solubility enhancement is directly attributable to the [2-(allyloxy)ethoxy]methyl substituent introduced via etherification of the chloromethyl group of the target compound [1].

WBAPO vs. BAPO Solubility
Head-to-head
~17× improvement in ethanol; ~4× in acetone
Supports polar-solvent formulation development
Solubility measured at room temperature in pure solvents
Photoinitiator Dental adhesive Solubility Bisacylphosphine oxide

WBAPO Adhesive Bond Strength Stability vs. CQ/EMBO

In a dental self-etching enamel-dentin adhesive (SEA) formulation, the WBAPO photoinitiator—synthesized from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid—delivers shear bond strength (SBS) of 30.3 ± 4.8 MPa at day 0, which remains essentially unchanged at 30.3 ± 2.7 MPa after 28 days of accelerated aging at 42 °C. In stark contrast, the conventional camphorquinone/ethyl p-dimethylaminobenzoate (CQ/EMBO) photoinitiator system shows an SBS of 17.0 ± 4.7 MPa at day 0 that degrades to 9.7 ± 3.9 MPa after only 14 days and becomes non-measurable thereafter [1].

WBAPO vs. CQ/EMBO Bond Strength
Head-to-head
30.3 MPa retained over 28 d; CQ/EMBO degrades rapidly
Supports storage-stable adhesive formulation research
Dental SEA formulation; accelerated aging at 42 °C
Dental adhesive Shear bond strength Storage stability Photoinitiator

WBAPO Photoinitiating Efficiency Matches BAPO

Despite its vastly superior solubility, WBAPO (derived from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid) retains photophysical properties essentially identical to commercial BAPO. The long-wavelength absorption maximum (λmax) of WBAPO is 368 nm with an extinction coefficient (ε) of 8850 dm²/mol, compared to BAPO's λmax of 369 nm and ε of 8820 dm²/mol—a difference of only 1 nm and 30 dm²/mol, respectively [1]. Photo-DSC analysis of a Bis-GMA/UDMA/TEGDMA resin mixture confirmed that WBAPO and BAPO exhibit the same photoinitiating activity within experimental accuracy [1].

WBAPO Photoreactivity
Head-to-head
λmax 368 nm, ε 8850; matches BAPO within experimental accuracy
Solubility gain without photochemical trade-off
Photo-DSC in Bis-GMA/UDMA/TEGDMA resin
Photoinitiator UV-vis absorption Extinction coefficient Photoreactivity

Chloromethyl Handle Enables Etherification to WBAPO Intermediate

The chloromethyl group of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid serves as a unique electrophilic handle that is absent in the parent 2,4,6-trimethylbenzoic acid (CAS 480-63-7). In the first step of the WBAPO synthesis, the target compound is coupled with 2-(allyloxy)ethanol using potassium hydroxide to afford 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid in 62% isolated yield after recrystallization [1]. The 3-(hydroxymethyl) analog (CAS 52411-51-5) would require prior activation (e.g., tosylation or halogenation) to undergo the same nucleophilic substitution, adding synthetic steps . The 3-bromo-2,4,6-trimethylbenzoic acid (CAS 5333-13-1) bears the bromine directly on the ring rather than on a benzylic methylene, conferring aryl-halide rather than alkyl-halide reactivity and therefore a fundamentally different reaction profile .

Etherification Yield
Class-level
62% isolated yield in a single step
Pre-installed leaving group supports route efficiency
KOH, 2-(allyloxy)ethanol, 70 °C; recrystallization
Etherification Nucleophilic substitution Synthetic intermediate Chloromethyl

Elevated Melting Point vs. Parent Acid

The introduction of the chloromethyl group substantially elevates the melting point compared to the parent acid. 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid exhibits a melting point of 197.8–199.5 °C , whereas 2,4,6-trimethylbenzoic acid melts at approximately 141–143 °C —a difference of approximately 56 °C. This elevated melting point can facilitate purification by recrystallization (as demonstrated in the WBAPO synthesis where the intermediate was recrystallized from cyclohexane [1]) and may influence solid-state handling and storage characteristics. The compound is a white to off-white crystalline solid with slight solubility in DMSO and methanol .

Melting Point
Cross-study
197.8–199.5 °C vs. ~141–143 °C (parent acid)
Higher crystallinity may aid purification
Data to verify across supplier specifications
Melting point Crystallinity Purification Physical property

Photocurable Monomer Synthesis for OLED Encapsulation

In US Patent 9,587,046 (Lee CM et al.), 3-(chloromethyl)-2,4,6-trimethylbenzoic acid is employed as the starting material for the synthesis of a photocurable phosphorus-containing monomer (Formula 9) used in protective layers for encapsulated apparatuses, including OLED devices [1]. In Preparation Example 1, 31 g of the target compound is reacted with 2-hydroxyethylacrylate and potassium hydroxide at 70 °C to yield 40 g of a monomer intermediate (Formula 7) with 94% HPLC purity after recrystallization; subsequent chlorination with thionyl chloride and reaction with phenylphosphine dilithium followed by oxidation yields 15 g of the final monomer (Formula 9) at 98% HPLC purity [1]. In contrast, Preparation Example 2 uses the simpler 2,4,6-trimethylbenzoyl diphenylphosphine oxide (a BAPO-type compound) as starting material, demonstrating the distinct synthetic entry point that the chloromethyl-functionalized benzoic acid provides compared to non-chloromethylated analogs [1].

OLED Monomer Synthesis
Head-to-head
Patent-validated route to Formula 9 monomer (98% HPLC)
Supports thin-film encapsulation material research
US Patent 9,587,046; 3-step sequence from target compound
Photocurable composition OLED encapsulation Protective layer Acrylate monomer

Application Scenarios for 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid


High-Solubility Photoinitiators for Water-Based Dental Adhesives

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is the requisite starting material for WBAPO, a tailor-made bisacylphosphine oxide photoinitiator that delivers approximately 50% solubility in ethanol (>50% in acetone) versus only 3% (13% in acetone) for commercial BAPO—a ~17-fold improvement—while maintaining identical photochemical performance (λmax 368 nm, ε 8850 dm²/mol for WBAPO vs. λmax 369 nm, ε 8820 dm²/mol for BAPO) [1]. Adhesive formulations using WBAPO retain shear bond strength of ~30 MPa over 28 days at 42 °C, compared to rapid degradation of CQ/EMBO-based systems [1]. This application scenario is directly relevant to dental materials manufacturers seeking photoinitiators compatible with acidic aqueous primer formulations.

Monomer Precursor for OLED Encapsulation Layers

As documented in US Patent 9,587,046, this compound serves as the key starting material for the synthesis of phosphorus-containing photocurable monomers (Formula 9) used in protective layers for encapsulated apparatuses including OLED displays [2]. The synthetic route proceeds through acrylate ester formation (Formula 7, 94% HPLC purity, 40 g batch), acid chloride generation (Formula 8, 98% HPLC purity), and final phosphine oxide monomer assembly (Formula 9, 98% HPLC purity, 15 g batch) [2]. The chloromethyl group is essential for the initial etherification/esterification step. This application is relevant for electronic materials companies developing thin-film encapsulation solutions.

Building Block for Benzylic Etherification and Nucleophilic Substitution

The chloromethyl substituent at the 3-position provides a reactive alkyl halide handle for Sₙ2-type nucleophilic substitution with amines, alcohols, thiols, and other nucleophiles [1]. The demonstrated 62% isolated yield in etherification with 2-(allyloxy)ethanol under basic conditions validates the synthetic utility of this handle [1]. Unlike the parent 2,4,6-trimethylbenzoic acid—which lacks any leaving group at the 3-position—or the 3-hydroxy and 3-bromo analogs—which have fundamentally different reactivity profiles—this compound offers a pre-installed electrophilic center that can be exploited without additional activation steps. This scenario applies to medicinal chemistry and agrochemical discovery programs requiring rapid diversification of the trimethylbenzoic acid scaffold.

High-Purity Crystalline Intermediate for Multi-Step Synthesis

With a melting point of 197.8–199.5 °C —approximately 56 °C higher than the parent 2,4,6-trimethylbenzoic acid (~141–143 °C) —this compound offers enhanced crystallinity that facilitates purification by recrystallization. Commercial suppliers offer the compound at 95–98% purity (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC . The combination of high intrinsic crystallinity and commercially available high-purity material makes this compound an attractive building block for multi-step synthetic sequences where intermediate purity directly impacts downstream yield and final product quality.

Application
Selection Property
Validation Focus
High-solubility photoinitiator studies
Polar-solvent compatibility review
Formulation solubility and photo-DSC profiling
Dental adhesive stability research
Storage-stable bond strength context
Accelerated aging and shear bond strength endpoints
Benzylic etherification probe
Pre-installed alkyl halide handle
Nucleophilic substitution yield and scope
OLED encapsulation monomer synthesis
Chloromethyl-dependent monomer route
Protective-layer photocuring and purity endpoints

Technical Documentation Hub

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